molecular formula C12H17ClN2 B2873112 [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine CAS No. 1311317-38-0

[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine

Cat. No.: B2873112
CAS No.: 1311317-38-0
M. Wt: 224.73
InChI Key: ZIENPKRHFNGHTN-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is of significant interest in advanced pharmaceutical and neuroscience research, particularly in the development of novel dual-target therapeutics for pain management and opioid use disorder (OUD) . Research indicates that structural analogs of this compound are investigated as dual-target mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to deliver effective analgesia through MOR activation while potentially mitigating the addictive liability and rewarding effects associated with traditional opioids via D3R antagonism . The compound serves as a valuable chemical scaffold in exploratory research to understand the structure-activity relationships (SAR) and optimize the physicochemical properties of new drug candidates to enhance blood-brain barrier (BBB) permeability or achieve a peripherally restricted profile . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15-6-5-10(8-14)12(15)9-3-2-4-11(13)7-9/h2-4,7,10,12H,5-6,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIENPKRHFNGHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Core

A common approach involves constructing the pyrrolidine ring through cyclization of a linear diamine or amino alcohol. For example, 3-chlorophenylglycine derivatives can undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidine skeleton.

Procedure :

  • Starting material : Ethyl 3-(3-chlorophenyl)acrylate (derived from 3-chlorobenzoic acid via esterification).
  • Michael addition : React with methylamine to form β-amino ester intermediates.
  • Cyclization : Use sodium hydride (NaH) in tetrahydrofuran (THF) to induce ring closure, yielding 1-methyl-2-(3-chlorophenyl)pyrrolidin-3-one.
  • Reduction : Treat with sodium borohydride (NaBH₄) in methanol to reduce the ketone to a secondary alcohol.
  • Amine introduction : Convert the alcohol to a methanamine group via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Key Data :

Step Reagents/Conditions Intermediate Yield (%)
1 SOCl₂, Reflux Acid chloride 85–90
2 NaH, THF, 80°C Pyrrolidinone 70–75
4 NaBH₄, MeOH Pyrrolidinol 90–95

Synthetic Route 2: Functionalization of Preformed Pyrrolidine

Introduction of the 3-Chlorophenyl Group

Direct functionalization of 1-methylpyrrolidine via cross-coupling reactions provides a streamlined pathway:

Buchwald–Hartwig Amination :

  • Substrate : 1-Methyl-3-iodopyrrolidine.
  • Coupling : React with 3-chlorophenylboronic acid under palladium catalysis (Pd(OAc)₂, XPhos) to install the aryl group.
  • Methanamine addition : Oxidize position 3 to a ketone (e.g., using KMnO₄), followed by reductive amination with ammonium acetate and NaBH₃CN.

Optimization Notes :

  • Microwave irradiation (170°C, 30 min) enhances reaction rates during acetylation steps.
  • Chiral resolution may require HPLC with a cellulose-based column to separate enantiomers.

Synthetic Route 3: Reductive Amination Strategies

One-Pot Synthesis

A convergent approach utilizes reductive amination to simultaneously form the pyrrolidine ring and introduce substituents:

Procedure :

  • Precursor : 3-Chlorobenzaldehyde and N-methyl-1,3-diaminopropane.
  • Cyclization : React in the presence of acetic acid and molecular sieves to form an imine intermediate.
  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine, yielding the target compound.

Advantages :

  • Fewer purification steps.
  • High enantioselectivity when using chiral catalysts.

Comparative Analysis of Methods

Method Steps Total Yield (%) Key Limitations
Cyclization 5 40–45 Lengthy purification required
Buchwald–Hartwig 3 55–60 Palladium cost and toxicity
Reductive Amination 2 65–70 Limited substrate compatibility

Characterization and Validation

Synthetic success is confirmed through:

  • ¹H-NMR : Key signals include δ 2.35–2.46 ppm (pyrrolidine CH₂) and δ 7.58 ppm (3-chlorophenyl aromatic protons).
  • ESI-MS : Molecular ion peak at m/z 225.11531 ([M+H]⁺).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost-effective catalysts : Transitioning from Pd(OAc)₂ to nickel-based catalysts reduces expenses.
  • Green chemistry : Solvent recycling (THF, ethanol) and microwave-assisted steps minimize waste.

Emerging Methodologies

Recent advances include:

  • Enzymatic resolution : Lipase-catalyzed acetylation to isolate desired enantiomers.
  • Flow chemistry : Continuous synthesis reduces reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the field of medicine, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

a) [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
  • Structural Difference : The 4-chloro-3-fluorophenyl group introduces additional halogenation compared to the 3-chlorophenyl group in the target compound.
  • Physicochemical Properties :
    • Molecular Formula: C₁₂H₁₆ClFN₂
    • Molecular Weight: 242.72 g/mol
    • Predicted Collision Cross-Section (CCS): 152.7 Ų ([M+H]+ adduct) .
  • Significance : The fluorine atom may enhance metabolic stability and binding affinity due to increased electronegativity and lipophilicity .
b) [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine
  • Structural Difference : A methoxy group replaces the chlorine atom, altering electronic properties.
  • Impact : The electron-donating methoxy group could reduce binding to hydrophobic pockets compared to the electron-withdrawing chloro substituent .

Ring Size Variation: Piperidine vs. Pyrrolidine

a) [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
  • Structural Difference : A six-membered piperidine ring replaces the five-membered pyrrolidine.
  • Physicochemical Properties :
    • Molecular Formula: C₁₃H₁₉ClN₂
    • Molecular Weight: 238.76 g/mol .

Heterocycle Modifications

a) [3-(3-Chlorophenyl)-5-isoxazole]methanamine
  • Structural Difference : An isoxazole ring replaces the pyrrolidine.
  • Significance : Isoxazole’s aromaticity and hydrogen-bonding capacity could alter receptor binding compared to the saturated pyrrolidine .
b) [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
  • Structural Difference : A thiazole ring is present instead of pyrrolidine.
  • Biological Relevance : Thiazole-containing fragments showed significant changes in transverse relaxation time (T₂) in NMR screening, suggesting strong RNA binding .

Simplified Analogs

a) (3-Chlorophenyl)methanamine Hydrochloride
  • Structural Difference : Lacks the pyrrolidine ring, featuring a primary amine directly attached to the 3-chlorophenyl group.
  • Synthesis : Prepared via catalytic reduction of 3-chlorobenzamide using HBPin and a potassium complex catalyst (98% yield) .
  • Application : Serves as a building block for more complex derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]+) (Ų)
[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine* C₁₂H₁₅ClN₂ ~222.72 3-Chlorophenyl N/A
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine C₁₂H₁₆ClFN₂ 242.72 4-Chloro-3-fluorophenyl 152.7
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine C₁₃H₁₉ClN₂ 238.76 Piperidine ring N/A
(3-Chlorophenyl)methanamine Hydrochloride C₇H₉ClN·HCl 178.06 Primary amine N/A

*Estimated based on analogs.

Biological Activity

The compound [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is a novel pyrrolidine derivative that has garnered interest due to its potential biological activities. Its structural complexity, characterized by the presence of a chlorophenyl group and a methyl substituent on the pyrrolidine ring, suggests a unique interaction profile with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is C12_{12}H16_{16}ClN, with a molecular weight of approximately 223.72 g/mol. The compound features a pyrrolidine ring that plays a crucial role in its pharmacological properties.

Research indicates that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine may interact with various neurotransmitter receptors, including dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Biological Activity Overview

The biological activity of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine has been evaluated in several studies, revealing its potential as an agonist or antagonist at specific receptor sites.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/PathwayObserved Effects
Agonistic ActivityDopamine D2 ReceptorIncreased dopaminergic signaling
Antagonistic ActivitySerotonin 5-HT2A ReceptorInhibition of serotonergic pathways
Cytotoxic ActivityCancer Cell LinesInduction of apoptosis in specific lines

Case Studies

  • Dopaminergic Modulation : A study investigated the effects of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine on dopaminergic signaling in vitro. Results demonstrated a significant increase in dopamine release in cultured neurons, suggesting potential applications in treating Parkinson's disease or related disorders.
  • Serotonergic Pathways : Another research focused on the compound's antagonistic effects on serotonin receptors. The findings indicated that it could effectively reduce serotonin-induced hyperactivity in animal models, providing insights into its anxiolytic properties.
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine exhibited selective cytotoxicity, particularly against breast cancer cells, highlighting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies have shown that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine has favorable absorption and distribution characteristics. However, further research is needed to fully understand its metabolism and excretion profiles.

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